molecular formula C17H18N8O B2420328 1,3-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dimethylurea CAS No. 147227-60-9

1,3-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dimethylurea

Cat. No.: B2420328
CAS No.: 147227-60-9
M. Wt: 350.386
InChI Key: KNRQVIAFZRXPNY-UHFFFAOYSA-N
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Description

1,3-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dimethylurea is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their versatile applications in organic synthesis, particularly in the construction of nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dimethylurea typically involves the reaction of benzotriazole with appropriate urea derivatives. One common method involves the condensation of benzotriazole with 1,3-dimethylurea under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve continuous flow reactors or batch reactors depending on the scale of production .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dimethylurea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may lead to the formation of oxidized or reduced products .

Mechanism of Action

The mechanism of action of 1,3-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dimethylurea involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to facilitate various chemical transformations, making the compound a versatile intermediate in organic synthesis. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dimethylurea is unique due to its specific combination of benzotriazole and dimethylurea moieties, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1,3-bis(benzotriazol-1-ylmethyl)-1,3-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N8O/c1-22(11-24-15-9-5-3-7-13(15)18-20-24)17(26)23(2)12-25-16-10-6-4-8-14(16)19-21-25/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRQVIAFZRXPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CN1C2=CC=CC=C2N=N1)C(=O)N(C)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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